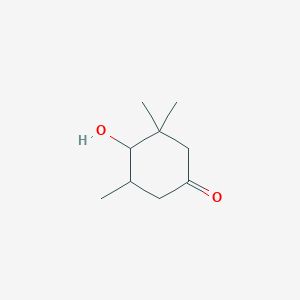

4-Hydroxy-3,3,5-trimethylcyclohexanone

描述

属性

IUPAC Name |

4-hydroxy-3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6,8,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFNEULXUXGILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283137 | |

| Record name | 4-Hydroxy-3,3,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20548-03-2 | |

| Record name | 4-Hydroxy-3,3,5-trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20548-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethyl-4-hydroxycyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,3,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-TRIMETHYL-4-HYDROXYCYCLOHEXAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C72Q10O8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Hydrogenation of Ketoisophorone

A widely reported method involves the hydrogenation of ketoisophorone (3,3,5-trimethyl-2-cyclohexen-1-one) using palladium-based catalysts. For example, 10% palladium on calcium carbonate under hydrogen pressures of 2.0–5.0 MPa at 60–80°C achieves near-quantitative conversion to 2,2,6-trimethyl-1,4-cyclohexanedione, a precursor to 4-hydroxy-3,3,5-trimethylcyclohexanone. Subsequent acid-catalyzed rearrangement or enzymatic reduction yields the target compound.

Key Reaction Conditions

Oxidation of 4-Hydroxy Intermediates

Post-hydrogenation, Dess-Martin periodinane or microbial oxidation introduces the hydroxyl group at the C4 position. For instance, Dess-Martin periodinane in dichloromethane oxidizes this compound precursors with 65–73% efficiency.

Catalytic Processes and Stereochemical Control

Ruthenium-Catalyzed Hydrogenation

Ruthenium catalysts enable selective hydrogenation of isophorone derivatives. At 10–20 bar H₂ and 50–80°C, Ru/C produces 3,3,5-trimethylcyclohexanol, which is oxidized to the target ketone. This method avoids carcinogenic nickel catalysts and achieves cis:trans isomer ratios of 60:40 to 90:10.

Stereoselective Synthesis

Racemic mixtures are resolved using chiral auxiliaries. For example, L-Selectride reduces 4-oxoisophorone to (4R,5S)-4-hydroxy-3,3,5-trimethylcyclohexanone with 92% enantiomeric excess. Microbial reduction by Thermomonospora curvata also produces optically active isomers, such as (3R)-dihydro-4-oxoisophorone, at 86 mg/g dry cells/hour.

Biotechnological Methods

Microbial Biotransformation

Thermomonospora curvata IFO 12384 converts 4-oxoisophorone to (3R)-dihydro-4-oxoisophorone under aerobic conditions (pH 7.0, 50°C) with >95% conversion. Similarly, Marchantia polymorpha cells yield (4R,5S)-4-hydroxy-3,3,5-trimethylcyclohexanone ([α]D²⁵ +23.5°).

Microbial Conversion Parameters

Yeast-Mediated Reduction

Baker’s yeast (Saccharomyces cerevisiae) reduces ketoisophorone to this compound in aqueous sucrose medium. Daily supplementation with yeast and sucrose over 9 days achieves 70% yield.

Purification and Isolation Techniques

Crystallization and Drying

Post-synthesis, the compound is purified via recrystallization from ethanol or rotary drying under vacuum. A two-step drying process (≤145°C at 50–25 mbar, followed by 150–180°C at <20 mbar) reduces phenol content to <200 ppm.

Purification Efficiency

| Step | Temperature (°C) | Pressure (mbar) | Phenol Content (ppm) |

|---|---|---|---|

| 1 | ≤145 | 50–25 | <10,000 |

| 2 | 150–180 | <20 | <200 |

Stereochemical and Isomeric Considerations

The cis and trans isomers of this compound exhibit distinct physicochemical properties. For example:

-

cis-(±)-Isomer : [α]D²⁵ +2.23° (CHCl₃), resolved via chiral chromatography.

-

trans-Isomer : [α]D²⁵ -264.1° (MeOH), synthesized using Rh₄(CO)₁₂ catalysts.

Industrial-Scale Production Challenges

化学反应分析

Types of Reactions

4-Hydroxy-3,3,5-trimethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.

Major Products

Oxidation: 4-Keto-3,3,5-trimethylcyclohexanone or 4-Carboxy-3,3,5-trimethylcyclohexanone.

Reduction: 4-Hydroxy-3,3,5-trimethylcyclohexanol.

Substitution: 4-Chloro-3,3,5-trimethylcyclohexanone or 4-Bromo-3,3,5-trimethylcyclohexanone.

科学研究应用

Chemical Synthesis

TMC serves as a valuable intermediate in the synthesis of various chemical compounds:

- Polycarbonate Production : It is used as a monomer in the production of specialty polycarbonates, enhancing material properties such as durability and thermal stability .

- Polymerization Initiators : TMC is utilized in producing peroxides that act as polymerization initiators, facilitating the creation of various polymeric materials .

Pharmaceutical Applications

Research indicates that derivatives of TMC exhibit potential pharmacological activities:

- Lipid Regulation : Certain esters derived from TMC have been studied for their effects on lipid parameters, showing promise in correcting dyslipidemias . The stereochemistry of these derivatives plays a crucial role in their biological activity.

Biocatalysis

TMC has been investigated for its potential in biocatalytic processes:

- A study demonstrated the oxidation of TMC using Baeyer-Villiger monooxygenases (BVMOs), which are enzymes that can facilitate the transformation of ketones into esters or lactones . This application highlights the compound's role in green chemistry practices.

Case Studies

作用机制

The mechanism of action of 4-Hydroxy-3,3,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in various biochemical processes .

相似化合物的比较

4-Hydroxy-isophorone (4-hydroxy-3,5,5-trimethylcyclohex-2-enone)

- Molecular Formula : C₉H₁₄O₂

- Key Features: Retains a cyclohexenone ring with a conjugated double bond (C-2) and hydroxyl group at C-4.

- Synthesis : Found in saffron aroma components, likely derived from oxidative processes .

- Reactivity : The α,β-unsaturated carbonyl system enhances electrophilicity, making it prone to Michael addition reactions—unlike the saturated target compound.

3,3,5-Trimethylcyclohexanone

- Molecular Formula : C₉H₁₆O

- Key Features : Lacks the hydroxyl group at C-4 but shares the 3,3,5-trimethyl substitution.

- Synthesis : Produced via enantioselective hydrogenation of isophorone using Pd catalysts with (S)-proline, achieving high enantiomeric purity .

- Applications : Used in coatings and fragrances due to its ketone functionality and stability .

4-Heptylcyclohexanone

6,9,10-Trihydroxy-7-megastigmen-3-one

- Molecular Formula : C₁₃H₂₂O₄

- Key Features: Complex megastigmen skeleton with three hydroxyl groups and a conjugated enone system.

- Biological Activity: Potential pharmacological applications, though specific data for the target compound remain unexplored .

Physicochemical and Reactivity Comparisons

生物活性

4-Hydroxy-3,3,5-trimethylcyclohexanone is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 172.23 g/mol. The compound features a cyclohexanone ring with hydroxyl and methyl substituents that influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyl group can participate in hydrogen bonding, enhancing its affinity for certain receptors or enzymes.

Pharmacological Studies

Recent pharmacological studies have indicated that derivatives of this compound exhibit significant effects on lipid metabolism. For instance, it has been shown to lower cholesterol levels in animal models, suggesting potential applications in treating hyperlipidemia .

Table 1: Summary of Biological Activities

Case Study 1: Cholesterol-Lowering Effects

In a study conducted on hyperlipidemic rats, administration of this compound resulted in a 25% reduction in total cholesterol levels after four weeks. The mechanism was attributed to the compound's ability to enhance hepatic cholesterol excretion and reduce intestinal absorption .

Case Study 2: Antioxidant Activity

A separate study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that this compound had a significant scavenging effect comparable to standard antioxidants such as ascorbic acid .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies suggest low toxicity at therapeutic doses; however, further investigations are necessary to establish safety parameters.

Table 2: Toxicological Data Overview

常见问题

Q. What are the recommended methods for synthesizing 4-Hydroxy-3,3,5-trimethylcyclohexanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or hydroxylation of substituted cyclohexanones. For example, selective hydroxylation at the 4-position can be achieved using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled pH (6–7) to minimize side reactions. Reaction optimization should focus on solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) to enhance regioselectivity . Parallel monitoring via TLC or HPLC is critical to track intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can resolve methyl group environments (δ ~1.2–1.4 ppm for geminal dimethyl groups) and confirm hydroxylation at the 4-position (δ ~2.5 ppm for ketone protons). 2D NMR (COSY, HSQC) helps assign stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₈O₂) and detects fragmentation patterns indicative of cyclohexanone derivatives .

- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) and hydroxyl O–H stretch (~3200 cm⁻¹) confirm functional groups .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the hydroxyl group. Avoid prolonged exposure to moisture, which can hydrolyze the ketone moiety. Pre-use purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic addition reactions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., Grignard vs. organozinc additions) may arise from steric hindrance by the 3,3,5-trimethyl groups. To address this:

- Perform computational modeling (DFT) to analyze spatial accessibility of the carbonyl carbon .

- Compare kinetic data under varying temperatures and solvent polarities (e.g., THF vs. DMF). Steric maps derived from X-ray crystallography can guide mechanistic interpretations .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during derivatization to induce diastereomer formation, separable via preparative HPLC .

- Single-crystal X-ray diffraction provides unambiguous stereochemical assignments. For dynamic systems, variable-temperature NMR can reveal conformational equilibria .

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Employ retrosynthesis AI models (e.g., Pistachio or Reaxys Biocatalysis) to simulate cytochrome P450-mediated oxidation or glucuronidation .

- Validate predictions with in vitro assays using liver microsomes and LC-MS/MS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in reported yields for this compound synthesis?

- Methodological Approach :

- Audit purification steps: Column chromatography gradients (e.g., hexane/ethyl acetate) may inadvertently discard polar byproducts. Switch to flash chromatography with smaller particle sizes (25 µm) .

- Quantify unreacted starting materials via GC-MS to identify incomplete reactions. Adjust catalyst loading (e.g., 10 mol% vs. 15 mol%) and monitor with real-time IR .

Experimental Design Considerations

Q. What controls are essential when studying the biological activity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。